molecular formula C11H21N4O3P B6357769 1,3-Dimethylimidazolium methyl-phosphonate, 98% CAS No. 1266594-59-5

1,3-Dimethylimidazolium methyl-phosphonate, 98%

Cat. No. B6357769
CAS RN: 1266594-59-5
M. Wt: 288.28 g/mol
InChI Key: YUQWYOKVPSTRNH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethylimidazolium methyl-phosphonate, 98% (DMP) is an important organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 166–168 °C. DMP is a quaternary ammonium compound that has been used in a variety of biochemical, physiological, and medical research applications. It is also used as a reagent in organic synthesis.

Scientific Research Applications

1,3-Dimethylimidazolium methyl-phosphonate, 98% has been used in a variety of scientific research applications, including biochemical, physiological, and medical research. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on cells and tissues. It has also been used to study the effects of environmental toxins on cells and tissues. 1,3-Dimethylimidazolium methyl-phosphonate, 98% has also been used in the synthesis of small molecules, such as peptides and nucleotides.

Mechanism of Action

The mechanism of action of 1,3-Dimethylimidazolium methyl-phosphonate, 98% is not fully understood. It is believed that 1,3-Dimethylimidazolium methyl-phosphonate, 98% binds to proteins and other molecules in the cell, which results in changes in the structure and function of the proteins and other molecules. This can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Dimethylimidazolium methyl-phosphonate, 98% are not fully understood. However, it has been shown to have a variety of effects on cells and tissues. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have an effect on cell membrane permeability and cell signaling pathways. It has also been shown to have an effect on cell metabolism and energy production.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,3-Dimethylimidazolium methyl-phosphonate, 98% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. It is also a relatively safe compound to use in laboratory experiments. However, it has a limited solubility in aqueous solutions, which can limit its use in some experiments. Additionally, it is not very stable in the presence of light and heat, so it must be stored in a cool, dark place.

Future Directions

There are a number of potential future directions for research using 1,3-Dimethylimidazolium methyl-phosphonate, 98%. These include investigating its effects on other biochemical and physiological processes, such as cell metabolism and energy production. Additionally, further research could be conducted to investigate its effects on drug metabolism and drug delivery. Additionally, further research could be conducted to investigate its potential use as a therapeutic agent. Finally, further research could be conducted to investigate its potential use as a diagnostic agent.

Synthesis Methods

1,3-Dimethylimidazolium methyl-phosphonate, 98% can be synthesized from 1-methyl-3-methylimidazolium chloride (MMIC) and methyl-phosphonate. The reaction is conducted in the presence of a base, such as potassium tert-butoxide, and is usually conducted at temperatures between 40 and 80 °C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by vacuum distillation.

properties

IUPAC Name

1,3-dimethylimidazol-1-ium;methyl-dioxido-oxo-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H9N2.CH5O3P/c2*1-6-3-4-7(2)5-6;1-5(2,3)4/h2*3-5H,1-2H3;1H3,(H2,2,3,4)/q2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQWYOKVPSTRNH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.CN1C=C[N+](=C1)C.CP(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N4O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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